Divergent Sulfonation Pathways: 3-Iodoanisole vs. 2- and 4-Iodoanisole Isomers
In concentrated sulfuric acid (80–96%) at 20–100 °C, the meta-isomer (3-iodoanisole) undergoes clean sulfonation to yield exclusively 5-iodoanisole-2-sulfonic acid and 3-iodoanisole-4-sulfonic acid, without any observed disproportionation or isomerization [1]. In stark contrast, both the ortho- and para-isomers (2-iodoanisole and 4-iodoanisole) readily undergo disproportionation under identical conditions, producing 2,4-diiodoanisole and a complex mixture of four sulfonic acids, along with interconversion between the starting isomers [1].
| Evidence Dimension | Reaction pathway selectivity in concentrated sulfuric acid |
|---|---|
| Target Compound Data | Exclusive sulfonation; no disproportionation or isomerization observed |
| Comparator Or Baseline | 2-Iodoanisole and 4-Iodoanisole: readily undergo disproportionation and interconversion |
| Quantified Difference | Qualitative pathway divergence (exclusive sulfonation vs. complex mixture formation) |
| Conditions | 80–96% H2SO4, 20–100 °C |
Why This Matters
This predictable and clean reactivity profile makes 3-iodoanisole the preferred substrate for synthesizing sulfonated derivatives where isomeric purity and avoidance of side reactions are critical for downstream applications.
- [1] Nikkashi. Reaction of Iodoanisoles with Sulfuric Acid - The Reverdin Rearrangement-Like Reaction in Aromatic Sulfonation. Nippon Kagaku Kaishi 1978, 1978, 259–264. View Source
